
1,2-Ethanediaminium, N,N'-didodecyl-N,N,N',N'-tetramethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is a quaternary ammonium compound. It is characterized by its two long dodecyl chains and four methyl groups attached to the nitrogen atoms. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- can be synthesized through a multi-step process. The initial step involves the alkylation of 1,2-ethanediamine with dodecyl bromide to form N,N’-didodecyl-1,2-ethanediamine. This intermediate is then subjected to methylation using methyl iodide under basic conditions to yield the final product.
Industrial Production Methods
In industrial settings, the synthesis of 1,2-ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is typically carried out in large reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursors.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products
Oxidation: N,N’-didodecyl-N,N,N’,N’-tetramethyl-1,2-ethanediamine N-oxide.
Reduction: N,N’-didodecyl-1,2-ethanediamine.
Substitution: Various substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the preparation of liposomes and other vesicular systems for drug delivery.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.
Industry: Applied in the formulation of detergents, emulsifiers, and antistatic agents.
Wirkmechanismus
The mechanism of action of 1,2-ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- involves its interaction with cell membranes. The long hydrophobic dodecyl chains insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: Lacks the long dodecyl chains, making it less effective as a surfactant.
N,N,N’,N’-Tetramethylethylenediamine: Similar structure but without the dodecyl chains, used primarily as a ligand in coordination chemistry.
Dodecyltrimethylammonium bromide: Contains a single dodecyl chain and three methyl groups, commonly used as a surfactant.
Uniqueness
1,2-Ethanediaminium, N,N’-didodecyl-N,N,N’,N’-tetramethyl- is unique due to its dual long-chain structure, which enhances its surfactant properties and makes it highly effective in disrupting lipid membranes. This dual-chain feature distinguishes it from other quaternary ammonium compounds and broadens its range of applications.
Eigenschaften
CAS-Nummer |
18464-56-7 |
|---|---|
Molekularformel |
C30H66N2+2 |
Molekulargewicht |
454.9 g/mol |
IUPAC-Name |
dodecyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]-dimethylazanium |
InChI |
InChI=1S/C30H66N2/c1-7-9-11-13-15-17-19-21-23-25-27-31(3,4)29-30-32(5,6)28-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3/q+2 |
InChI-Schlüssel |
UREFWTSIFLAPEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[N+](C)(C)CC[N+](C)(C)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


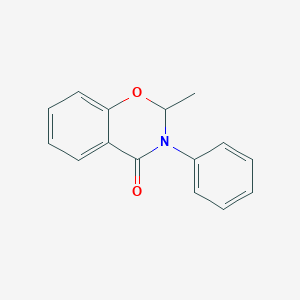





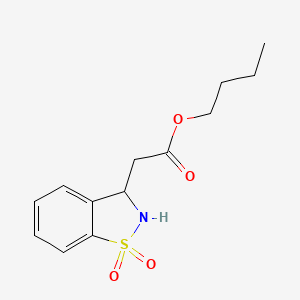
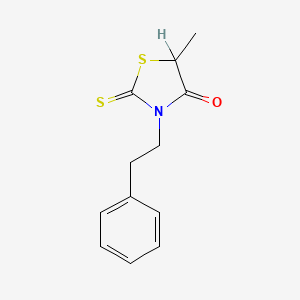
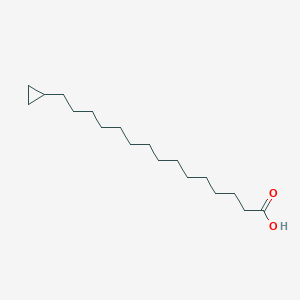
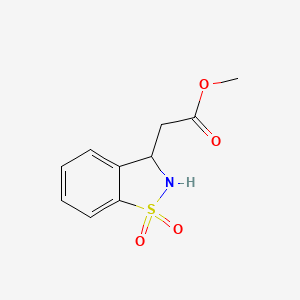
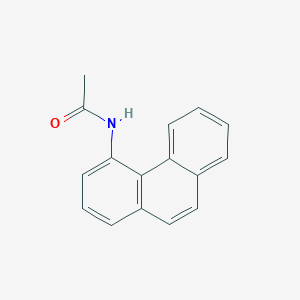
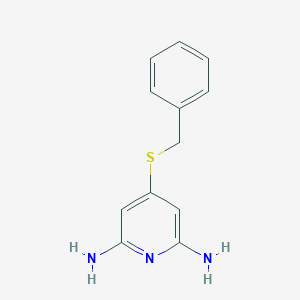
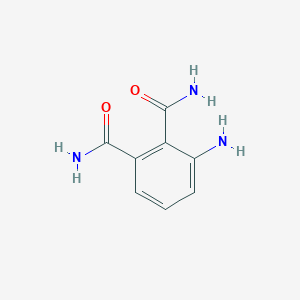
![5-[(e)-(4-Bromophenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14699685.png)
